molecular formula C14H8Br2O4 B578269 5,5'-Dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 13974-99-7

5,5'-Dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B578269
CAS No.: 13974-99-7
M. Wt: 400.022
InChI Key: AZUKUIUXDSSJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenic acid, 5,5’-dibromo- is a brominated derivative of diphenic acid, an organic compound with the formula (C6H4CO2H)2

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenic acid, 5,5’-dibromo- can be synthesized through the bromination of diphenic acid. The process typically involves the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is carried out in a suitable solvent, often at room temperature, to achieve high yields of the desired product .

Industrial Production Methods: Industrial production of diphenic acid, 5,5’-dibromo- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production. The bromination process is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Diphenic acid, 5,5’-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Diphenic acid, 5,5’-dibromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenic acid, 5,5’-dibromo- involves its interaction with molecular targets through its brominated functional groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Diphenic acid, 5,5’-dibromo- is unique due to its brominated structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in industrial processes where brominated compounds are advantageous .

Properties

CAS No.

13974-99-7

Molecular Formula

C14H8Br2O4

Molecular Weight

400.022

IUPAC Name

4-bromo-2-(5-bromo-2-carboxyphenyl)benzoic acid

InChI

InChI=1S/C14H8Br2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

AZUKUIUXDSSJRN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)C(=O)O)C(=O)O

Origin of Product

United States

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